![molecular formula C16H22N4O B2596738 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034534-87-5](/img/structure/B2596738.png)
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
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Description
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antifungal Activities
A study reported the synthesis and in vitro antifungal activities of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives against six phytopathogenic fungi. These compounds demonstrated good antifungal activities, with specific derivatives showing superior activity compared to commercial fungicides. This suggests promising candidates for the development of novel antifungal agents in the control of phytopathogenic fungi (Zhang et al., 2016).
Heterocyclic Derivative Synthesis
Research on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety showed moderate effects against some bacterial and fungal species, highlighting the potential for developing new antibacterial and antifungal agents (Abdel‐Aziz et al., 2008).
Guanidine Derivatives
The synthesis of guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide has been reported, showcasing the structural confirmation through NMR, IR spectroscopy, and elemental analysis (Balewski & Kornicka, 2021).
Antiviral Research
A study on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) detailed its potent noncompetitive allosteric antagonism of the CCR5 receptor with significant antiviral effects for HIV-1, providing insights into the development of novel HIV entry inhibitors (Watson et al., 2005).
properties
IUPAC Name |
2,4-dimethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLCCCGMUCBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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